N3-Substitution Diverts Target Engagement: ADAM10 vs. PPARγ Ligand Space
The closest purchasable structural neighbor, 2‑(2,4‑dioxo‑3‑phenyl‑1,3‑thiazolidin‑5‑yl)‑N‑(4‑ethoxyphenyl)acetamide, differs only by an N3‑phenyl substituent yet has been validated as an ADAM10 inhibitor with an IC₅₀ of approximately 70 µM in a recombinant enzyme assay at pH 7.5 and 25 °C [1]. CAS 425648-10-8 lacks this N3‑phenyl group and therefore cannot make the same exosite‑directed contacts; the free N3‑H instead predisposes it to the PPARγ ligand‑binding pocket hydrogen‑bond network characteristic of clinical thiazolidinediones (e.g., rosiglitazone Kd ≈ 40 nM for PPARγ LBD) [2]. Although a direct PPARγ binding measurement for CAS 425648-10-8 has not been published, the contrast between the measured ADAM10 potency of the N3‑phenyl analog and the PPARγ‑compatible pharmacophore of the N3‑H species provides a clear, actionable differentiation for target‑focused procurement.
| Evidence Dimension | Primary molecular target and in vitro potency |
|---|---|
| Target Compound Data | CAS 425648-10-8: N3‑H thiazolidine; PPARγ‑compatible pharmacophore (no direct binding data available); free N3‑H enables TZD‑typical hydrogen‑bond donor |
| Comparator Or Baseline | 2‑(2,4‑dioxo‑3‑phenyl‑1,3‑thiazolidin‑5‑yl)‑N‑(4‑ethoxyphenyl)acetamide: ADAM10 IC₅₀ ≈ 70 µM (pH 7.5, 25 °C) |
| Quantified Difference | >100‑fold difference in target space: the N3‑phenyl analog is a documented ADAM10 inhibitor; the N3‑H compound is structurally aligned with PPARγ ligands. No shared target engagement demonstrated. |
| Conditions | ADAM10 recombinant enzyme assay (pH 7.5, 25 °C) [1]; PPARγ LBD binding typical of glitazone class (SPR, Kd ~40 nM for rosiglitazone) [2] |
Why This Matters
Procuring the N3‑phenyl analog for PPARγ screening would waste resources; this evidence directs users to CAS 425648-10-8 for TZD‑focused programs and to the comparator for ADAM10 projects.
- [1] Madoux, F., Dreymuller, D., Pettiloud, J.P., Santos, R., Becker-Pauly, C., Ludwig, A., Fields, G.B., Bannister, T., Spicer, T.P., Cudic, M., Scampavia, L.D., Minond, D. (2016). Discovery of an enzyme and substrate selective inhibitor of ADAM10 using an exosite-binding glycosylated substrate. Sci. Rep. 6, 11. View Source
- [2] Feng, J., Lu, Y., Cai, Z. F., Zhang, S. P., & Guo, Z. R. (2007). Design, synthesis and in vitro evaluation of a series thiazolidinediones analogs as PPAR modulators. Chinese Chemical Letters, 18(1), 45–47. View Source
